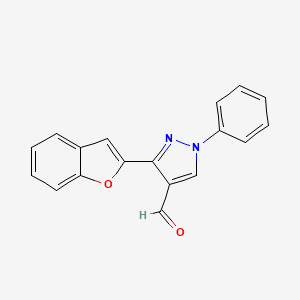

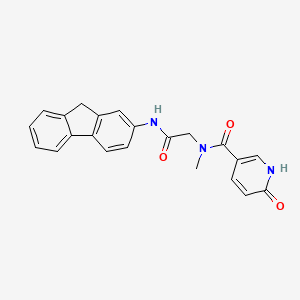

3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound that is ubiquitous in nature . Many derivatives of benzofuran have been isolated from natural sources and show various biological activities .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the reaction of Benzofuran chalcone with hydroxylamine hydrochloride in the presence of sodium acetate in ethanol . Another method involves the reaction of 1-(benzofuran-2-yl)-3-(dimethylamino) prop-2-en-1-one with piperidine . The structures of the products are confirmed by various spectroscopic methods .Molecular Structure Analysis

The molecular structure of this compound is complex and involves several functional groups. The benzofuran moiety is a key part of the structure. The compound also contains a phenyl group and a pyrazole ring .Chemical Reactions Analysis

This compound can undergo several chemical reactions. For example, it can react with 3-oxo-3-phenylpropanenitrile, 2-cyanoethanethioamide, and various hydrazides such as cyanoacetohydrazide, acetohydrazide, and carbohydrazide derivatives . The products of these reactions are a series of novel heterocycles .科学的研究の応用

Synthesis of Novel Heterocycles

Baashen et al. (2017) utilized 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde as a precursor for creating a range of novel heterocycles. These were synthesized using various reactants such as 3-oxo-3-phenylpropanenitrile, 2-cyanoethanethioamide, and different hydrazides. The resulting structures were confirmed by spectroscopic methods and X-ray crystallography (Baashen, Abdel-Wahab, & El‐Hiti, 2017).

Antitumor Activity and Molecular Docking Study

El-Zahar et al. (2011) synthesized a series of benzofuran-2-yl pyrazole pyrimidine derivatives from 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-carbaldehyde. These derivatives exhibited antitumor activities, and molecular docking studies as thymidylate synthase inhibitors were conducted. Some compounds demonstrated cytotoxic activity against the HEPG2 human liver carcinoma cell line (El-Zahar, Adb El-Karim, Haiba, & Khedr, 2011).

Synthesis and Analgesic/Anti-inflammatory Activities

Kenchappa and Bodke (2020) reported on the synthesis of benzofuran pyrazole heterocycles and their analgesic and anti-inflammatory activities. Compounds derived from 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde showed promising results in models of pain and inflammation (Kenchappa & Bodke, 2020).

Antimicrobial Screening

Idrees et al. (2020) synthesized derivatives of 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with antimicrobial properties. The compounds were tested against pathogenic bacteria like S. aureus and E. coli, showing significant activity at various concentrations (Idrees, Bodkhe, Siddiqui, & Kola, 2020).

Antioxidant and Anti-inflammatory Activity

A study by Sudha, Subbaiah, and Mahalakshmi (2021) involved synthesizing 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives and evaluating their antioxidant and anti-inflammatory activities. Some derivatives showed potent activity, comparable to standard drugs (Sudha, Subbaiah, & Mahalakshmi, 2021).

将来の方向性

Benzofuran derivatives, including “3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde”, have attracted the attention of researchers worldwide due to their potential applications in various fields. Future research may focus on exploring their biological activities and potential applications as drugs .

作用機序

Target of Action

The primary target of the compound 3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others .

Mode of Action

This compound interacts with its target, EGFR, by binding to it . This binding inhibits the activation of EGFR, thereby preventing the downstream signaling pathways that lead to cell proliferation .

Biochemical Pathways

The compound this compound affects the EGFR signaling pathway . When EGFR is inhibited, the downstream effects include a decrease in cell proliferation, angiogenesis, and an increase in cell apoptosis .

Pharmacokinetics

The bioavailability of similar compounds has been improved in recent years, allowing for once-daily dosing .

Result of Action

The molecular and cellular effects of the action of this compound include a decrease in cell proliferation and angiogenesis, and an increase in cell apoptosis . These effects are particularly beneficial in the context of cancer treatment, where uncontrolled cell proliferation and angiogenesis are common characteristics .

生化学分析

Biochemical Properties

Benzofuran derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . For instance, some benzofuran derivatives have been used as potential inhibitors of PDE4B .

Cellular Effects

Benzofuran derivatives have been shown to have significant effects on various types of cells and cellular processes . They have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzofuran derivatives have been shown to exert their effects at the molecular level through various mechanisms . These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Benzofuran derivatives have been shown to have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Benzofuran derivatives have been shown to have varying effects at different dosages .

Metabolic Pathways

Benzofuran derivatives have been shown to interact with various enzymes or cofactors .

Transport and Distribution

Benzofuran derivatives have been shown to interact with various transporters or binding proteins .

Subcellular Localization

Benzofuran derivatives have been shown to be directed to specific compartments or organelles .

特性

IUPAC Name |

3-(1-benzofuran-2-yl)-1-phenylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O2/c21-12-14-11-20(15-7-2-1-3-8-15)19-18(14)17-10-13-6-4-5-9-16(13)22-17/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUBYWZRBTXLMON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4O3)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(5-Chloropyrimidin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B2626265.png)

![3-(1-(5-(1,2-dithiolan-3-yl)pentanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2626266.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2626267.png)

![tert-butyl2-amino-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B2626270.png)

![N-{[3-(methylsulfamoyl)phenyl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2626272.png)

![2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2626273.png)

![8-(2-aminophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2626282.png)

![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide](/img/structure/B2626283.png)

![N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2626286.png)

![Tert-butyl (1S,5S)-1-(aminomethyl)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2626287.png)